

# Spectroscopic Confirmation of Williamson Ether Synthesis with *tert*-Butyl(3-chloropropoxy)dimethylsilane

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## Compound of Interest

Compound Name: *tert*-Butyl(3-chloropropoxy)dimethylsilane

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## A Comparative Guide for Researchers

For scientists engaged in organic synthesis and drug development, the successful functionalization of molecules is a critical step. This guide provides a comparative analysis of the spectroscopic changes observed during a Williamson ether synthesis reaction involving ***tert*-Butyl(3-chloropropoxy)dimethylsilane**. By examining the characteristic shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently confirm the formation of the desired ether product.

## Reaction Overview

The Williamson ether synthesis is a robust and widely used method for forming an ether linkage. In this example, the electrophilic alkyl chloride, ***tert*-Butyl(3-chloropropoxy)dimethylsilane**, is reacted with a nucleophilic alkoxide, such as sodium phenoxide, to yield the corresponding ether, *tert*-butyl-dimethyl-(3-phenoxypropoxy)silane. The reaction proceeds via an SN2 mechanism.

Reaction Scheme:

## Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for the starting material and the resulting ether product. This data is essential for monitoring the reaction progress and confirming the identity of the final product.

Table 1:  $^1\text{H}$  NMR Data (Predicted, in  $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
tert-Butyl(3-chloropropoxy)dimethylsilane	~3.65	Triplet	2H	-O-CH <sub>2</sub> -
	~3.55	Triplet	2H	-CH <sub>2</sub> -Cl
	~1.95	Multiplet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
	~0.89	Singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
	~0.05	Singlet	6H	-Si(CH <sub>3</sub> ) <sub>2</sub>
tert-butyl-dimethyl-(3-phenoxypropoxy)silane	~7.30-6.90	Multiplet	5H	Ar-H
	~4.05	Triplet	2H	-CH <sub>2</sub> -O-Ar
	~3.75	Triplet	2H	-Si-O-CH <sub>2</sub> -
	~2.05	Multiplet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
	~0.89	Singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
	~0.05	Singlet	6H	-Si(CH <sub>3</sub> ) <sub>2</sub>

Table 2:  $^{13}\text{C}$  NMR Data (Predicted, in  $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
tert-Butyl(3-chloropropoxy)dimethylsilane	~63	-O-CH <sub>2</sub> -
~45	-CH <sub>2</sub> -Cl	
~35	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	
~26	-C(CH <sub>3</sub> ) <sub>3</sub>	
~18	-C(CH <sub>3</sub> ) <sub>3</sub>	
~-2	-Si(CH <sub>3</sub> ) <sub>2</sub>	
tert-butyl-dimethyl-(3-phenoxypropoxy)silane	~159	Ar-C-O
~129	Ar-CH	
~121	Ar-CH	
~114	Ar-CH	
~67	-CH <sub>2</sub> -O-Ar	
~62	-Si-O-CH <sub>2</sub> -	
~30	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	
~26	-C(CH <sub>3</sub> ) <sub>3</sub>	
~18	-C(CH <sub>3</sub> ) <sub>3</sub>	
~-2	-Si(CH <sub>3</sub> ) <sub>2</sub>	

Table 3: IR Spectroscopy Data

Compound	Key Absorption Bands (cm <sup>-1</sup> )	Functional Group
tert-Butyl(3-chloropropoxy)dimethylsilane	~2950-2850	C-H stretch
	~1250	
	~1100	
	~750	
tert-butyl-dimethyl-(3-phenoxypropoxy)silane	~3100-3000	Ar C-H stretch
	~2950-2850	
	~1600, 1500	
	~1250	
	~1240, 1040	
	~1100	

Table 4: Mass Spectrometry Data

Compound	Key m/z Fragments	Interpretation
tert-Butyl(3-chloropropoxy)dimethylsilane	[M-57] <sup>+</sup>	Loss of tert-butyl group
	[M-Cl] <sup>+</sup>	
	75	
tert-butyl-dimethyl-(3-phenoxypropoxy)silane	[M-57] <sup>+</sup>	Loss of tert-butyl group
	[M-OPh] <sup>+</sup>	
	94	
	77	

## Experimental Protocols

### General Procedure for Williamson Ether Synthesis:

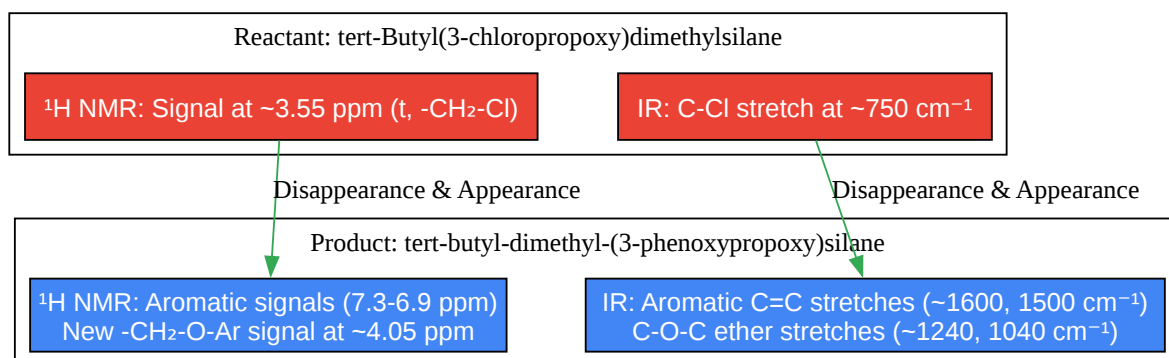
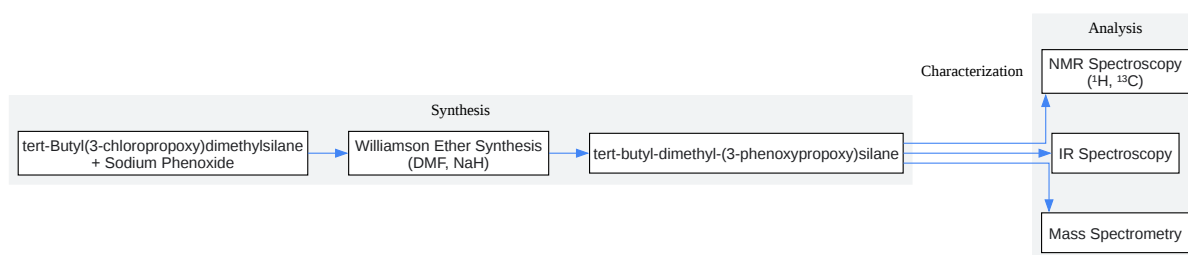
A detailed experimental protocol for a similar reaction is as follows: To a solution of the phenol (1.0 equivalent) in a suitable aprotic polar solvent such as DMF or acetonitrile, a strong base like sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium phenoxide. **tert-Butyl(3-chloropropoxy)dimethylsilane** (1.1 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

### Spectroscopic Analysis:

- **NMR Spectroscopy:** Samples for  $^1\text{H}$  and  $^{13}\text{C}$  NMR are prepared by dissolving the purified compound in deuterated chloroform ( $\text{CDCl}_3$ ). Spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).
- **IR Spectroscopy:** IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, typically by casting a thin film of the neat liquid on a salt plate.
- **Mass Spectrometry:** Mass spectra are acquired using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

## Visualization of the Workflow

The following diagram illustrates the general workflow for the synthesis and analysis.



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